molecular formula C13H9F3N2O2 B6392223 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% CAS No. 1261883-22-0

2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95%

Cat. No. B6392223
CAS RN: 1261883-22-0
M. Wt: 282.22 g/mol
InChI Key: QWBOKZPHPPQRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid (2-APIN) is a highly versatile chemical compound that has a wide range of applications in the fields of scientific research, biochemistry, and physiology. It is a crystalline solid with a molecular weight of 254.26 g/mol and a melting point of about 132–133 °C. 2-APIN is a potent inhibitor of enzymes, specifically of the cytochrome P450 family, and has been used as a tool in many biochemical and physiological studies.

Scientific Research Applications

2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% is widely used in scientific research as an inhibitor of enzymes, specifically of the cytochrome P450 family. It has been used to study the role of cytochrome P450 enzymes in drug metabolism and to investigate the effects of drug-drug interactions. 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% has also been used to study the function of other enzymes, such as the enzyme carbonic anhydrase, and has been used to study the effects of environmental pollutants on the biochemistry of cells.

Mechanism of Action

2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% is a potent inhibitor of the cytochrome P450 enzyme family. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. By inhibiting the enzyme, 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% can block the conversion of drugs and other chemicals into their active forms, thus preventing them from exerting their effects on the body.
Biochemical and Physiological Effects
2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% has been used to study the effects of drugs and other chemicals on the biochemistry of cells. It has been used to study the effects of drugs on the metabolism of cells, as well as the effects of environmental pollutants on the biochemistry of cells. In addition, 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% has been used to study the effects of drugs on the physiology of cells, such as the effects of drugs on the growth and proliferation of cells.

Advantages and Limitations for Lab Experiments

2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% is a highly versatile compound that can be used in a variety of laboratory experiments. Its high potency and specificity make it an ideal tool for studying the effects of drugs and other chemicals on the biochemistry and physiology of cells. However, it is important to note that 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% is a potent inhibitor of enzymes and can have toxic effects if it is used in high concentrations or for prolonged periods of time.

Future Directions

1. Further research into the mechanism of action of 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% and its effects on the biochemistry and physiology of cells.
2. Investigation into the use of 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for studying the effects of environmental pollutants on the biochemistry and physiology of cells.
3. Development of new methods for synthesizing 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% in order to optimize yield and reduce costs.
4. Investigation into the use of 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for studying the effects of drugs on the metabolism of cells.
5. Development of new methods for using 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% in laboratory experiments in order to minimize the risk of toxicity.
6. Investigation into the use of 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for studying the effects of drugs on the growth and proliferation of cells.
7. Investigation into the use of 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for studying the effects of drugs on the development and differentiation of cells.
8. Investigation into the use of 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for studying the effects of drugs on the immune system.
9. Investigation into the use of 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for studying the effects of drugs on the nervous system.
10. Investigation into the use of 2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% as a tool for studying the effects of drugs on the cardiovascular system.

Synthesis Methods

2-Amino-5-(4-trifluoromethylphenyl)isonicotinic acid, 95% can be synthesized through a multi-step process that involves the reaction of 4-trifluoromethylbenzoic acid with aniline in the presence of an acid catalyst, followed by the reaction of the resulting product with isonicotinic acid in the presence of a base catalyst. The reaction conditions and the amount of reactants used can be adjusted to optimize the yield of the final product.

properties

IUPAC Name

2-amino-5-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-7(2-4-8)10-6-18-11(17)5-9(10)12(19)20/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBOKZPHPPQRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687980
Record name 2-Amino-5-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261883-22-0
Record name 2-Amino-5-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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